molecular formula C7H4F4O B1333277 3-Fluoro-4-(trifluoromethyl)phenol CAS No. 219581-07-4

3-Fluoro-4-(trifluoromethyl)phenol

Cat. No.: B1333277
CAS No.: 219581-07-4
M. Wt: 180.1 g/mol
InChI Key: XTLJKHBPNDOAGE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)phenol is an organofluorine compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trifluoromethyl)phenol can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, making it a versatile and widely used method for the formation of carbon-carbon bonds .

Industrial Production Methods: Industrial production of this compound often involves the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an inert atmosphere, such as argon, and heated to elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)phenol is not fully understood. it is known that the compound can interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity . The exact pathways involved in its mechanism of action are still under investigation.

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLJKHBPNDOAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379226
Record name 3-fluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219581-07-4
Record name 3-Fluoro-4-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219581-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-hydroxybenzotrifluoride
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